molecular formula C18H14N6OS B6416925 N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide CAS No. 1019105-52-2

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide

Cat. No. B6416925
CAS RN: 1019105-52-2
M. Wt: 362.4 g/mol
InChI Key: RSSJMNKVALAQGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide” likely involves a pyrazole ring, a pyridazine ring, and a thiophene ring. The exact structure would depend on the specific arrangement and bonding of these rings .

Scientific Research Applications

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide has potential applications in scientific research, such as in the synthesis of new compounds, as a molecular probe, and as a drug candidate. In particular, it has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. This compound has also been studied for its potential use in the treatment of Alzheimer’s disease.

Mechanism of Action

The mechanism of action of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide is not yet fully understood, but it is thought to work by modulating the activity of various enzymes and receptors involved in the body’s inflammatory and immune responses. It is believed that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, this compound may also act as an agonist of the G-protein coupled receptor GPR35, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties in vitro and in vivo studies. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory mediators, such as TNF-alpha and IL-1beta, and can also inhibit the growth of various cancer cell lines. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be easily purified and stored. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, this compound also has some limitations. It is a relatively new compound and has not been extensively studied, making it difficult to predict its effects in certain contexts.

Future Directions

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide is a promising compound with potential applications in scientific research and drug development. Future research should focus on further exploring the biochemical and physiological effects of this compound, as well as its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In addition, further research should focus on understanding the mechanism of action of this compound and exploring its potential use in the treatment of other diseases, such as Alzheimer’s disease. Finally, further research should also focus on developing more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide can be synthesized via a condensation reaction between 4-amino-6-methyl-2-thiophenol and 3-(1H-pyrazole-1-yl)-pyridazine-4-carboxylic acid. This reaction is conducted in the presence of a base, such as sodium hydroxide, and a coupling agent, such as dicyclohexylcarbodiimide. The reaction takes place in an organic solvent, such as dichloromethane, and yields this compound as a white solid.

properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS/c25-18(15-3-1-12-26-15)21-14-6-4-13(5-7-14)20-16-8-9-17(23-22-16)24-11-2-10-19-24/h1-12H,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSJMNKVALAQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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